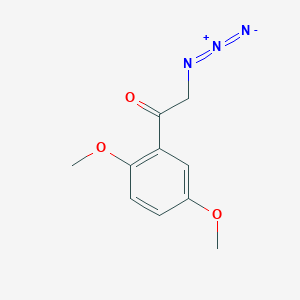

1-(2',5'-Dimethoxyphenyl)-2-azidoethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2’,5’-Dimethoxyphenyl)-2-azidoethanone is an organic compound with the molecular formula C10H11N3O3 It is characterized by the presence of a dimethoxyphenyl group attached to an azidoethanone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’,5’-Dimethoxyphenyl)-2-azidoethanone typically involves the reaction of 2,5-dimethoxyacetophenone with sodium azide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and at elevated temperatures to facilitate the formation of the azido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2’,5’-Dimethoxyphenyl)-2-azidoethanone can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to form amines.

Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Substituted azides or amines.

Applications De Recherche Scientifique

Synthesis and Properties

The synthesis of 1-(2',5'-dimethoxyphenyl)-2-azidoethanone typically involves the acylation of 1,4-dimethoxybenzene followed by the introduction of an azide group. The process can be summarized as follows:

- Acylation : The compound is synthesized via a Friedel-Crafts reaction using haloacetyl chloride or haloacetic anhydride in the presence of anhydrous aluminum chloride.

- Azide Introduction : The azide group is introduced through a nucleophilic substitution reaction where sodium azide replaces the halogen in the α-position of the acylated product.

This synthetic route not only provides high yields but also minimizes by-products, making it economically favorable for large-scale applications .

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of midodrine hydrochloride, a drug effective for treating orthostatic hypotension. The azido compound allows for simultaneous reduction of both the carbonyl and azide groups, streamlining the synthesis process for midodrine .

Click Chemistry

The compound is also employed in click chemistry protocols, particularly in the functionalization of polymeric surfaces. Its azide functionality allows for efficient coupling with alkyne-containing molecules under mild conditions, facilitating the development of biomaterials and drug delivery systems .

Biochemical Research

In biochemical studies, this compound is used to explore metabolic pathways involving azides. Its unique structure enables researchers to trace biochemical interactions and understand metabolic processes at a molecular level .

Case Study 1: Synthesis of Midodrine

In a study focused on synthesizing midodrine from this compound, researchers reported enhanced yields and reduced reaction times due to the novel synthetic pathways developed. The study demonstrated that utilizing this azido compound as an intermediate significantly improved the efficiency of producing midodrine hydrochloride .

Case Study 2: Functionalization of Surfaces

A recent investigation into surface modification techniques highlighted the use of this compound in creating bioactive surfaces. The research illustrated how click chemistry could be applied to immobilize carbohydrates on polymeric substrates, showcasing its potential in developing biosensors and other biomedical devices .

Data Tables

Mécanisme D'action

The mechanism of action of 1-(2’,5’-Dimethoxyphenyl)-2-azidoethanone involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are often catalyzed by copper (Cu(I)) and are widely used in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparaison Avec Des Composés Similaires

2,5-Dimethoxyacetophenone: A precursor in the synthesis of 1-(2’,5’-Dimethoxyphenyl)-2-azidoethanone.

2,5-Dimethoxyphenylacetic acid: Another compound with a similar dimethoxyphenyl group.

2,5-Dimethoxyamphetamine: A compound with similar structural features but different functional groups.

Uniqueness: 1-(2’,5’-Dimethoxyphenyl)-2-azidoethanone is unique due to the presence of both the dimethoxyphenyl and azidoethanone moieties. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Activité Biologique

1-(2',5'-Dimethoxyphenyl)-2-azidoethanone, a compound with the CAS number 329039-62-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C10H12N4O3

- Molecular Weight: 236.23 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its azide functional group, which can participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. These reactions are essential for the compound's potential therapeutic effects, particularly in targeting specific biomolecular pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on azide-containing compounds have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or function.

Anticancer Potential

Case studies have demonstrated that azide derivatives can induce apoptosis in cancer cells. In vitro experiments have shown that this compound can inhibit cell proliferation in certain cancer cell lines by triggering apoptotic pathways . The compound's ability to modulate signaling pathways related to cell survival and death is crucial for its anticancer activity.

Research Findings

Several studies have investigated the biological activities of azide-containing compounds, providing insights into their mechanisms and potential applications:

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effects of various azide derivatives, including this compound. The results indicated significant inhibition of bacterial growth, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Study on Anticancer Effects

In another study focused on cancer therapeutics, researchers treated several cancer cell lines with this compound. The findings revealed that the compound effectively reduced cell viability and triggered apoptotic responses through mitochondrial pathways .

Propriétés

IUPAC Name |

2-azido-1-(2,5-dimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-15-7-3-4-10(16-2)8(5-7)9(14)6-12-13-11/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHKNYFVUOAZIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.